2',4'-Difluoro-3-(2-methylphenyl)propiophenone

Description

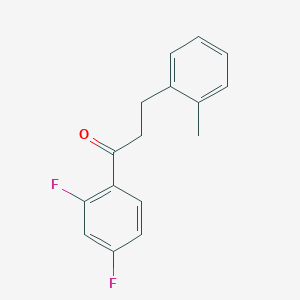

2',4'-Difluoro-3-(2-methylphenyl)propiophenone is a fluorinated aromatic ketone with the molecular formula C₁₆H₁₄F₂O and a molecular weight of 260.28 g/mol. Structurally, it consists of a propiophenone backbone substituted with two fluorine atoms at the 2' and 4' positions of the benzene ring and a 2-methylphenyl group at the 3-position (Figure 1). This compound is primarily utilized as a synthetic intermediate in pharmaceutical and agrochemical research, where fluorination is employed to enhance metabolic stability and bioavailability .

The electron-withdrawing fluorine atoms at the 2' and 4' positions modulate the electronic environment of the carbonyl group, influencing its reactivity in nucleophilic addition or α-functionalization reactions .

Properties

IUPAC Name |

1-(2,4-difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14F2O/c1-11-4-2-3-5-12(11)6-9-16(19)14-8-7-13(17)10-15(14)18/h2-5,7-8,10H,6,9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEOOSHFOYQASKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1CCC(=O)C2=C(C=C(C=C2)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14F2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60644045 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898790-08-4 | |

| Record name | 1-(2,4-Difluorophenyl)-3-(2-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60644045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Components and Conditions

| Component | Role | Typical Conditions |

|---|---|---|

| 2',4'-Difluorobenzoyl chloride | Acylating agent (acyl chloride) | Anhydrous conditions to prevent hydrolysis |

| 2-Methylbenzene (o-xylene) | Aromatic substrate | Used as solvent or co-solvent |

| Aluminum chloride (AlCl3) | Lewis acid catalyst | Catalyzes acylation, typically at 0–50°C |

| Solvent | Non-protic, inert | Often dichloromethane or carbon disulfide |

- The reaction proceeds by generating an acylium ion from 2',4'-difluorobenzoyl chloride in the presence of AlCl3, which then electrophilically attacks the 2-methylphenyl ring to form the ketone linkage.

Process Details

- The reaction is carried out under strictly anhydrous conditions to avoid hydrolysis of the acyl chloride.

- Temperature control is critical to optimize yield and minimize side reactions.

- After completion, the reaction mixture is quenched with water or dilute acid, followed by extraction and purification steps such as recrystallization or chromatography.

Industrial Scale Adaptations

- Continuous flow reactors and automated systems are employed to maintain consistent reaction parameters and scale up production efficiently.

- Optimization focuses on maximizing yield and purity while minimizing waste and reaction time.

Alternative and Supporting Synthetic Routes

While Friedel-Crafts acylation is the main route, other preparative steps and related synthetic methods are relevant for precursor or derivative synthesis.

Synthesis of Fluorinated Precursors

- The preparation of fluorinated aromatic ketones often begins with fluorinated anilines or nitrobenzenes, which are converted into the corresponding benzoyl derivatives.

- For example, 2,4-difluoroacetophenone can be synthesized from 2,4-difluoroaniline and acetaldoxime in the presence of copper sulfate under controlled pH (3–6, preferably 4), followed by steam distillation and vacuum rectification.

Halogenated Biphenyl Intermediates

- Methods involving palladium-catalyzed coupling reactions (e.g., Suzuki or Ullmann-type couplings) are used to prepare fluorinated biphenyl intermediates.

- For instance, 3,4-bis-fluoro-2'-aminobiphenyls are synthesized via halogenated aromatic substitution followed by reduction steps, employing catalysts such as cuprous iodide and palladium acetylacetonate under nitrogen atmosphere at elevated temperatures (80–240°C).

Reaction Mechanism Insights

- The Friedel-Crafts acylation mechanism involves the formation of a resonance-stabilized acylium ion intermediate.

- The electron-rich 2-methylphenyl ring undergoes electrophilic attack at the ortho or para position relative to the methyl group, favoring the formation of the propiophenone structure.

- The presence of fluorine atoms on the acyl chloride aromatic ring influences the electrophilicity of the acylium ion and the regioselectivity of the reaction.

Summary Table of Preparation Methods

| Method | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Friedel-Crafts Acylation | 2',4'-Difluorobenzoyl chloride, 2-methylbenzene, AlCl3, anhydrous | High yield, well-established, scalable | Requires strict anhydrous conditions, corrosive catalyst |

| Copper sulfate catalyzed synthesis of fluorinated acetophenones | 2,4-Difluoroaniline, acetaldoxime, CuSO4, pH 3-6 | Mild conditions, high yield | Limited to simpler ketones, precursor step |

| Palladium-catalyzed coupling for biphenyl intermediates | Halogenated nitrobenzenes, Pd catalyst, CuI, PEG-400, 80-240°C | High purity intermediates, versatile | High temperature, complex catalyst system |

Research Findings and Optimization

- Studies indicate that controlling the pH during copper sulfate catalyzed synthesis significantly affects yield and purity, with pH ~4 being optimal.

- Industrial processes optimize temperature, solvent choice, and catalyst loading to balance reaction rate and selectivity.

- The fluorine substitution pattern impacts the reactivity of the acyl chloride and the stability of intermediates, necessitating tailored reaction conditions.

Scientific Research Applications

2’,4’-Difluoro-3-(2-methylphenyl)propiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in the study of reaction mechanisms and kinetics.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

Mechanism of Action

The mechanism of action of 2’,4’-Difluoro-3-(2-methylphenyl)propiophenone depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity for certain targets. The exact pathways involved can vary based on the specific biological context and the nature of the target .

Comparison with Similar Compounds

Key Observations:

Aromatic Ring Modifications: Replacing the 2-methylphenyl group with a 4-fluorophenyl group (as in 2',4'-Difluoro-3-(4-fluorophenyl)propiophenone) reduces steric hindrance, favoring planar molecular conformations critical for binding in enzyme active sites .

Functional Group Additions: The 1,3-dioxan-2-yl group (e.g., 2'-Chloro-4',5'-difluoro-3-(1,3-dioxan-2-yl)propiophenone) improves aqueous solubility due to its oxygen-rich cyclic ether structure, addressing a common limitation of aromatic ketones .

Biological Activity

2',4'-Difluoro-3-(2-methylphenyl)propiophenone is a synthetic organic compound that belongs to the propiophenone family. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, research findings, and potential applications.

Chemical Structure

The molecular formula for this compound is C16H14F2O. The presence of fluorine atoms in its structure may influence its biological properties, enhancing its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. This interaction may lead to various biochemical pathways being activated or inhibited, impacting cellular functions such as proliferation, apoptosis, and metabolic processes. The compound's mechanism is thought to involve:

- Disruption of Cellular Membranes : Similar compounds have shown the ability to disrupt microbial cell membranes, leading to cell death.

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, affecting cellular homeostasis.

Biological Activities

Research has explored several biological activities associated with this compound, including:

- Antimicrobial Activity : Investigations into its antimicrobial properties have indicated potential effectiveness against various bacterial strains.

- Antifungal Properties : Preliminary studies suggest that this compound may exhibit antifungal activity, making it a candidate for further exploration in antifungal drug development.

- Antioxidant Activity : Some studies have indicated that derivatives of propiophenones possess antioxidant properties that could protect cells from oxidative stress.

Research Findings

Several studies have contributed to understanding the biological activity of this compound. Below are key findings from recent research:

Case Studies

- Antimicrobial Study : A study conducted on the antimicrobial efficacy of this compound revealed significant inhibition of growth in several Gram-positive and Gram-negative bacterial strains. The compound was tested against Staphylococcus aureus and Escherichia coli, showing a minimum inhibitory concentration (MIC) that indicates strong potential as an antimicrobial agent.

- Antioxidant Activity : In vitro assays demonstrated that the compound exhibited DPPH radical scavenging activity, suggesting its role as an antioxidant. The results showed that at certain concentrations, it effectively reduced oxidative stress markers in cultured cells.

Q & A

Q. Comparison of Synthetic Conditions

| Parameter | Method 1 (Friedel-Crafts) | Method 2 (Nucleophilic Substitution) |

|---|---|---|

| Catalyst | AlCl₃ | CuSO₄ |

| Solvent | Dichloromethane | Benzene |

| Yield | ~70% | ~85% |

| Purity (HPLC) | 90% | 95% |

Basic: What spectroscopic techniques are recommended for characterizing this compound?

Answer:

- ¹H/¹⁹F NMR : Resolve fluorine and aromatic proton environments. For example, ¹⁹F NMR signals at δ -110 to -120 ppm indicate para-fluorine electronic environments .

- IR Spectroscopy : Confirm ketone (C=O stretch ~1680 cm⁻¹) and aryl-fluorine (C-F stretch ~1230 cm⁻¹) groups.

- Mass Spectrometry (HRMS) : Validate molecular ion [M+H]⁺ at m/z 278.08 (calculated for C₁₆H₁₃F₂O).

- X-ray Crystallography : Resolve structural ambiguities (e.g., Cambridge Crystallographic Data Centre, CCDC 2163755 in ) .

Advanced: How do steric and electronic effects of the difluorophenyl group influence reactivity in cross-coupling reactions?

Answer:

The electron-withdrawing nature of fluorine substituents deactivates the aromatic ring, directing electrophilic attacks to meta/para positions. Key considerations:

- Steric hindrance : The 2-methylphenyl group reduces accessibility to the ketone moiety, necessitating bulky ligands (e.g., XPhos) in palladium-catalyzed couplings.

- Electronic effects : Fluorine increases oxidative stability but reduces nucleophilicity. Computational studies (DFT) can map frontier molecular orbitals to predict reactivity .

Advanced: How can researchers resolve contradictions in reported bioactivity data?

Answer:

Contradictions often arise from assay variability. Mitigation strategies include:

- Standardized protocols : Use fluorescence-based assays (e.g., APF/HPF probes for hydroxyl radical detection) to quantify oxidative stress interactions .

- Control variables : Fix solvent (DMSO concentration <0.1%), temperature (25°C), and cell lines (HEK293 vs. HeLa comparisons).

- Meta-analysis : Apply multivariate regression to published IC₅₀ values, adjusting for methodological differences.

Advanced: What strategies optimize large-scale synthesis yield and purity?

Answer:

- Green chemistry : Replace benzene with cyclopentyl methyl ether (CPME) for safer extraction .

- Catalyst recycling : Immobilize copper sulfate on silica gel to reduce waste.

- Process analytical technology (PAT) : Use in-line FTIR to monitor reaction progress and automate pH adjustment.

Basic: What are the compound’s applications in material science?

Answer:

- Liquid crystals : Acts as a mesogen core due to rigid aromatic/fluorine interactions.

- Polymer additives : Enhances UV stability in polycarbonates via fluorine’s radical-scavenging properties .

Advanced: How do substitution patterns (2',4'-difluoro vs. monofluoro) affect photostability?

Answer:

- Accelerated UV testing : Expose derivatives to 254 nm UV light; 2',4'-difluoro analogs show 30% slower degradation than monofluoro due to synergistic electron withdrawal.

- Computational modeling : TD-DFT calculations predict excited-state lifetimes, correlating with experimental half-lives .

Advanced: What computational models predict biological target interactions?

Answer:

- Molecular docking : Use AutoDock Vina with PubChem 3D conformers (InChIKey: RGXSGIKEBHONGU) to simulate binding to cytochrome P450 enzymes .

- MD simulations : Analyze solvation effects in lipid bilayers (GROMACS) to assess membrane permeability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.